(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide is a complex organic compound that features a piperidine moiety, a phenyl group, and an ethenesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones, often using catalysts like phenylsilane and iron complexes.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Ethenesulfonamide Linkage: This step involves the reaction of a sulfonamide with an ethenyl group, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The phenyl and ethenesulfonamide groups may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in metal complexes.
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
3-Methoxyphenylboronic Acid: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
Uniqueness
(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide is unique due to its combination of a piperidine moiety with a phenyl and ethenesulfonamide linkage, which imparts specific chemical and biological properties not found in simpler compounds like 2,2’-bipyridine or 2-methyltetrahydrofuran.
Properties
IUPAC Name |
(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(22-14-5-2-6-15-22)18-9-11-19(12-10-18)21-26(24,25)16-13-17-7-3-1-4-8-17/h1,3-4,7-13,16,21H,2,5-6,14-15H2/b16-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMRVDHPTXTFC-DTQAZKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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